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[(2R)-2-methyloxiran-2-

yl]methanol

Cat. No.: B2750663 Get Quote

An In-depth Technical Guide to [(2R)-2-methyloxiran-2-yl]methanol

Introduction
[(2R)-2-methyloxiran-2-yl]methanol, also known as (R)-2-methylglycidol, is a chiral epoxide

that serves as a critical building block in modern asymmetric synthesis.[1][2][3] Its structure

incorporates a primary alcohol and a trisubstituted epoxide ring with a defined stereocenter at

the C2 position. This unique combination of functional groups makes it a highly valuable

precursor for the stereoselective synthesis of complex molecules, particularly in the

pharmaceutical industry.[1] The inherent ring strain of the epoxide allows for precise and

stereocontrolled ring-opening reactions, providing access to a wide array of chiral intermediates

that are fundamental to the development of enantiomerically pure drugs.[1] One of its most

notable applications is in the synthesis of the anticancer agent Carfilzomib, where the (R)-

configuration of the methyloxirane moiety is essential for its biological activity.[1][4]

Physicochemical and Spectroscopic Properties
[(2R)-2-methyloxiran-2-yl]methanol is a liquid at room temperature.[5] Its key properties are

summarized in the table below. While some data is reported for the specific (R)-enantiomer,

other general properties are based on the racemic mixture.
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Property Value Source

IUPAC Name
[(2R)-2-methyloxiran-2-

yl]methanol
[5]

Synonyms
(R)-2-Methylglycidol, (R)-(+)-2-

Methyl-2,3-epoxy-1-propanol
[2][3]

CAS Number 86884-89-1 [5]

Molecular Formula C₄H₈O₂ [2]

Molecular Weight 88.11 g/mol [2][5]

SMILES C[C@]1(CO1)CO [2]

InChI Key
AAVHHYWBSVSPPN-

SCSAIBSYSA-N
[5]

Physical Form Liquid [5]

Storage Temp. -10 °C [5]

Enantioselective Synthesis
The primary method for producing [(2R)-2-methyloxiran-2-yl]methanol with high enantiopurity

is the Sharpless Asymmetric Epoxidation (SAE) of the prochiral allylic alcohol, 2-methyl-2-

propen-1-ol (methallyl alcohol).[6][7] This renowned reaction utilizes a titanium(IV) isopropoxide

catalyst, a chiral tartrate ligand, and an oxidizing agent to achieve high levels of stereocontrol.

To synthesize the (R)-enantiomer, (–)-Diethyl Tartrate ((–)-DET) is used as the chiral ligand.[1]

The reaction is typically performed in the presence of molecular sieves, which allows for the

use of catalytic amounts of the titanium complex, leading to high conversions and excellent

enantioselectivity.[8][9]

Typical Sharpless Asymmetric Epoxidation Parameters
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Parameter Description Typical Value Source

Substrate
2-Methyl-2-propen-1-

ol
1.0 equiv [6]

Catalyst

Titanium(IV)

isopropoxide (Ti(O-

iPr)₄)

5-10 mol% [8]

Chiral Ligand
(–)-Diethyl Tartrate

((–)-DET)
6-12 mol% [1]

Oxidant
tert-Butyl

hydroperoxide (TBHP)
1.5-2.0 equiv [10]

Additive
Powdered 3Å or 4Å

Molecular Sieves
~20% w/w [8]

Solvent
Dichloromethane

(CH₂Cl₂)
- [10]

Temperature -20 °C - [6]

Typical Yield >90% -

Enantiomeric Excess 90-95% ee [8]

Experimental Protocol: Sharpless Asymmetric
Epoxidation
The following protocol is a representative procedure for the synthesis of [(2R)-2-methyloxiran-
2-yl]methanol.

Materials:

2-Methyl-2-propen-1-ol

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

(–)-Diethyl Tartrate ((–)-DET)
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tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

Powdered 4Å molecular sieves

Anhydrous Dichloromethane (CH₂Cl₂)

Diethyl ether

10% aqueous solution of tartaric acid

Saturated aqueous NaCl (brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

A flame-dried, three-necked flask equipped with a magnetic stirrer and an inert atmosphere

(N₂ or Ar) is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.

The suspension is cooled to -20 °C.

(–)-Diethyl Tartrate is added, followed by the dropwise addition of Titanium(IV) isopropoxide.

The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst

complex.

2-Methyl-2-propen-1-ol is added to the mixture.

tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, ensuring the internal

temperature does not rise above -20 °C.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed (typically 4-6 hours).

Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid

and allowing the mixture to warm to room temperature. The mixture is stirred vigorously for 1

hour, resulting in the separation of two clear layers.

The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield pure

[(2R)-2-methyloxiran-2-yl]methanol.

Synthesis Workflow Diagram

Reactants & Catalysts

Process

2-Methyl-2-propen-1-ol

Asymmetric Epoxidation
(CH₂Cl₂, -20 °C)

Sharpless Reagents:
Ti(O-iPr)₄ + (–)-DET

TBHP 4Å Molecular Sieves

Quench & Extraction

Chromatography

[(2R)-2-methyloxiran-2-yl]methanol

Click to download full resolution via product page

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Chemical Reactivity: Epoxide Ring-Opening
The reactivity of [(2R)-2-methyloxiran-2-yl]methanol is dominated by the cleavage of the

strained epoxide ring.[1] The outcome of this ring-opening reaction is highly dependent on the
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reaction conditions, particularly the pH, which dictates the regioselectivity of the nucleophilic

attack.[1]

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated.

This activation makes the epoxide a better electrophile and leads to the development of a

partial positive charge on the more substituted tertiary carbon (C2), which can better stabilize

it. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[1]

Base-Catalyzed Opening: Under basic or neutral conditions, the reaction proceeds via a

direct Sₙ2 attack. The nucleophile attacks the less sterically hindered carbon, which in this

case is the primary carbon (C3).

Acidic Conditions (H⁺) Basic/Neutral Conditions (Nu⁻)

[(2R)-2-methyloxiran-2-yl]methanol

Protonated Epoxide
(Positive charge stabilized at C2)

 Protonation 

Product B
(Nucleophile attacks C3)

 Sₙ2 attack at C3 

Product A
(Nucleophile attacks C2)

 Nu⁻ attack at C2 

Click to download full resolution via product page

Caption: Regioselectivity of Epoxide Ring-Opening Reactions.

Application in Drug Development: Synthesis of
Carfilzomib
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A prominent application of [(2R)-2-methyloxiran-2-yl]methanol is its use as a key chiral

building block in the total synthesis of Carfilzomib.[1] Carfilzomib is a tetrapeptide epoxyketone

that acts as a selective proteasome inhibitor for treating multiple myeloma.[1]

The synthesis requires a specific chiral fragment: (2S)-2-amino-4-methyl-1-[(2R)-2-

methyloxiran-2-yl]-1-oxopentan-1-one.[1][11] The (R)-configuration of the methyloxirane moiety,

derived directly from [(2R)-2-methyloxiran-2-yl]methanol, is indispensable for the drug's

ability to bind irreversibly to the 20S proteasome and induce apoptosis in cancer cells.[1] The

synthesis involves coupling the chiral epoxide with an appropriate N-protected leucine

derivative, followed by further transformations to build the final tetrapeptide structure.[4]

[(2R)-2-methyloxiran-2-yl]methanol

Coupling Reaction

N-Boc-L-leucine derivative

(2S)-2-amino-4-methyl-1-
[(2R)-2-methyloxiran-2-yl]

-1-oxopentan-1-one

Peptide Elaboration
(Further Steps)

Carfilzomib

Click to download full resolution via product page

Caption: Role in the synthesis of a key Carfilzomib intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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